3-Hydroxychrysene
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-Hydroxychrysene is C18H12O . It contains a total of 34 bonds; 22 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, and 1 aromatic hydroxyl .Chemical Reactions Analysis
While specific chemical reactions involving 3-Hydroxychrysene are not available, it’s known that it can interact with the aryl hydrocarbon receptor . This interaction can lead to the up-regulation of genes coding for enzymes, such as cytochrome P450 1A1 (CYP1A1), which transforms xenobiotics .Physical And Chemical Properties Analysis
3-Hydroxychrysene has a molecular weight of 244.3 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . Its XLogP3 is 5.2, indicating its lipophilicity . The compound’s complexity, as computed by Cactvs, is 326 .Scientific Research Applications
Environmental Chemistry and Degradation :
- 3-Hydroxyanthranilic acid (a related compound) enhances dye degradation in Fenton processes, increasing reactive oxygen species generation and reducing energy barriers, suggesting potential environmental remediation applications (Santana et al., 2019).
- Atmospheric degradation of chrysene (parent compound of 3-Hydroxychrysene) by OH radicals leads to the formation of oxygenated and nitro-polycyclic aromatic hydrocarbons (PAHs). These products have acute toxicity, carcinogenicity, and mutagenicity, raising concerns about environmental and human health impact (Ding et al., 2021).
Toxicology and Carcinogenic Assessment :
- Directed evolution of cytochrome P450 BM3 mutants has shown capability in hydroxylating toxic compounds like chrysene, offering a sustainable method for industrial production and carcinogenic assessment (Sideri et al., 2013).
- The formation of 9-hydroxychrysene-1,2-diol, a metabolite of chrysene, may be involved in the formation of DNA adducts in mouse skin, which is significant for understanding carcinogenic pathways (Hodgson et al., 1985).
Metabolic Activation and Pathways :
- 3-Hydroxychrysene can be metabolized by rat liver microsomal preparations through various pathways, including the formation of phenol- and triol-epoxides. This suggests its potential role in metabolic activation processes (Masento et al., 1990).
- The metabolic activation of chrysene in mouse skin involves pathways leading to the formation of DNA adducts, with the triol-epoxide pathway being a notable mechanism (Hodgson et al., 1983).
Biochemical and Molecular Interactions :
- 3-Aminochrysene produces specific DNA adducts, highlighting the molecular interactions of chrysene derivatives with DNA, which is crucial for understanding their mutagenic properties (Herreno-saenz et al., 1993).
Potential for Biosynthetic Pathways :
- A review on biosynthetic pathways for 3-hydroxypropionic acid production, although not directly linked to 3-Hydroxychrysene, provides insight into the broader field of biosynthetic research and possible pathways for related compounds (Jiang et al., 2009).
Mechanism of Action
Safety and Hazards
3-Hydroxychrysene is classified as a Category 2 Germ Cell Mutagen and a Category 1B Carcinogen . It’s also hazardous to the aquatic environment, both acutely (Category 1) and long-term (Category 4) . It’s advised to avoid release to the environment and use personal protective equipment as required .
Future Directions
The study of 3-Hydroxychrysene and similar compounds is ongoing, with a focus on understanding their physico-chemical factors and how these configure conditions for ligand-receptor binding . This research is key to accurately assessing the toxic potencies of environmental pollutants . The development of predictive models linking molecular ligand-receptor binding to in vitro responses is an important future direction .
properties
IUPAC Name |
chrysen-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULKTNQKGZNFNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6038320 | |
Record name | 3-Hydroxychrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6038320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxychrysene | |
CAS RN |
63019-39-6 | |
Record name | 3-Hydroxychrysene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63019-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxychrysene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063019396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxychrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6038320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYCHRYSENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6Q8T78RF6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there species-specific differences in the metabolism of 3-Hydroxychrysene?
A1: Yes, studies indicate differences in the metabolism of 3-hydroxychrysene across species. For instance, in vitro studies using liver microsomes from brown bullhead fish demonstrated that while both control and 3-methylcholanthrene (3-MC)-induced microsomes metabolized chrysene, the control microsomes showed a preference for attacking the 1,2-position of the benzo-ring, leading to a higher proportion of chrysene 1,2-diol. [] This regioselectivity was not observed in the 3-MC-induced microsomes. [] These findings suggest that the specific enzymatic environment can influence the metabolic pathways and potentially the toxicological profile of 3-hydroxychrysene in different species.
Q2: Can you elaborate on the role of diet in influencing exposure to 3-Hydroxychrysene?
A2: While 3-hydroxychrysene itself wasn't directly investigated in this context, research explored the impact of dietary polycyclic aromatic hydrocarbons (PAHs) on the excretion of related metabolites. Interestingly, despite significant variations in dietary PAH content, urinary and fecal excretion of hydroxyphenanthrenes remained relatively stable. [] This observation raises questions about the reliability of urinary hydroxyphenanthrenes as exclusive markers for PAH exposure.
Q3: What analytical techniques are commonly employed for the detection and quantification of 3-Hydroxychrysene and its metabolites?
A3: Several analytical methods have been developed for detecting and quantifying 3-hydroxychrysene and its metabolites in various matrices. High-resolution gas chromatography coupled with high-resolution dual-focus magnetic mass spectrometry (HRGC-HRMS) has been successfully employed for the analysis of 3-hydroxychrysene in human urine samples. [] Liquid chromatography tandem mass spectrometry (LC-MS/MS), often coupled with solid-phase extraction for sample preparation, is another sensitive and robust technique for simultaneously quantifying multiple PAH metabolites, including 3-hydroxychrysene, in biological samples. [, ] These advanced techniques offer high sensitivity, selectivity, and accuracy for monitoring 3-hydroxychrysene exposure and investigating its metabolism.
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